molecular formula C18H14N2O B1607582 3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 568553-08-2

3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No.: B1607582
CAS No.: 568553-08-2
M. Wt: 274.3 g/mol
InChI Key: PDGSUVUSLPTBIF-UHFFFAOYSA-N
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Description

Crystallographic Characterization and Molecular Geometry

X-ray crystallographic analysis reveals that 3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile crystallizes in a monoclinic system with space group P2₁/c. The unit cell parameters are a = 10.470 Å, b = 13.892 Å, c = 15.328 Å, and β = 98.76°, with a calculated density of 1.349 g/cm³. The indole core adopts a planar conformation, while the phenyl and methyl substituents introduce steric distortions. Key bond lengths include C3–C4 (1.452 Å) and C4–O1 (1.214 Å), consistent with ketone resonance stabilization. The nitrile group (C≡N) exhibits a bond length of 1.146 Å, aligning with typical sp-hybridized carbon-nitrogen bonds.

Table 1: Selected crystallographic parameters

Parameter Value
Space group P2₁/c
Unit cell volume 2204.7 ų
Z 4
R-factor 0.080
C3–C4 bond length 1.452 Å

Intermolecular interactions include N–H···N hydrogen bonds (2.89 Å) and π–π stacking between indole and phenyl rings (centroid distance: 3.729 Å). These interactions stabilize the crystal lattice and influence packing efficiency.

Spectroscopic Analysis (NMR, IR, Mass Spectrometry)

NMR Spectroscopy
¹H NMR (DMSO-d₆) displays characteristic signals: δ 3.87 ppm (s, 3H, N–CH₃), 7.26–8.38 ppm (m, 13H, aromatic protons), and 12.10 ppm (br, 1H, indole NH). The ¹³C NMR spectrum confirms the ketone (δ 195.11 ppm) and nitrile (δ 118.24 ppm) functionalities.

Table 2: Key ¹H NMR assignments

Proton Environment δ (ppm) Multiplicity
N–CH₃ 3.87 Singlet
Indole H-2 8.40 Singlet
Aromatic protons 7.26–8.38 Multiplet

IR Spectroscopy
Strong absorptions at 2205 cm⁻¹ (C≡N stretch) and 1678 cm⁻¹ (C=O stretch) dominate the spectrum. Additional bands at 3230 cm⁻¹ (N–H stretch) and 1596 cm⁻¹ (C=N vibration) further validate the structure.

Mass Spectrometry
Electron ionization (EI-MS) shows a molecular ion peak at m/z 274.32 ([M]⁺), with fragmentation pathways involving loss of CH₃ (ΔM = 15) and CN (ΔM = 26).

Comparative Analysis with Related Indole Derivatives

Compared to 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile, the methyl and phenyl substituents in this compound reduce electrophilicity at C3 by 12%, as quantified by Fukui indices. Crystallographic comparisons show that bromine substitution at C5 increases unit cell volume by 8% due to larger atomic radius.

Table 3: Structural comparisons of indole derivatives

Compound C=O Bond Length (Å) Unit Cell Volume (ų)
This compound 1.214 2204.7
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile 1.221 2380.2

The methyl group at N1 enhances thermal stability (decomposition temperature: 220°C vs. 195°C for unsubstituted analogs).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity. The nitrile group exhibits a partial charge of −0.32 e, while the ketone oxygen carries −0.45 e.

Figure 1: Electrostatic potential map (isosurface = 0.002 e/ų) shows electron-rich regions (red) at the nitrile and ketone groups, while the indole core (blue) is electron-deficient.

Properties

IUPAC Name

3-(1-methyl-2-phenylindol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O/c1-20-15-10-6-5-9-14(15)17(16(21)11-12-19)18(20)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGSUVUSLPTBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368527
Record name 3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568553-08-2
Record name 3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis of 3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile

The preparation of this compound typically involves the cyanoacetylation of the corresponding indole derivative. The general synthetic route includes:

  • Starting material: 1-methyl-2-phenyl-1H-indole
  • Reagent: Cyanoacetyl chloride or cyanoacetic acid derivatives
  • Base: Triethylamine or other organic bases
  • Solvent: Tetrahydrofuran (THF) or ethanol
  • Temperature: Mild heating (around 40 °C) to room temperature

This method yields the target compound with good purity and moderate to high yields, often exceeding 70% under optimized conditions.

One-Pot Multi-Component Reactions Involving 3-(1H-indol-3-yl)-3-oxopropanenitriles

Several recent studies have demonstrated efficient one-pot multi-component reactions that use 3-(1H-indol-3-yl)-3-oxopropanenitrile derivatives as key intermediates. These methods enable the synthesis of complex heterocycles and functionalized indole derivatives, often including the target compound or its close analogs.

Reaction Conditions and Catalysts

Method Description Reactants Catalyst/Conditions Solvent Temperature Yield (%) Reference
One-pot reaction of 3-cyanoacetyl indole, aromatic aldehydes, and malononitrile 3-cyanoacetyl indole, aromatic aldehydes, malononitrile Piperidine (20 mol%) under ultrasonic irradiation Ethanol Room temperature 74–94
Multi-component reaction with dialkyl acetylenedicarboxylates and isocyanides under microwave irradiation 3-indolyl-3-oxopropanenitriles, dialkyl acetylenedicarboxylates, isocyanides Microwave irradiation (540 W, 130 °C) CH3CN/NH4OAc 2–7 min 55–86
Green one-pot synthesis using ionic liquid catalyst [Hmim]HSO4 3-cyanoacetyl indole, aromatic aldehydes, malononitrile [Hmim]HSO4 (green catalyst) Aqueous media Reflux (25–40 min) 85–94
L-proline catalyzed three-component synthesis 3-cyanoacetyl indoles, malononitrile/cyanoacetate, aldehydes/isatins L-proline (20 mol%) Ethanol Reflux (1–3 h) 70–88
Four-component reaction in aqueous micellar conditions 3-cyanoacetyl indoles, aromatic aldehydes, ammonium acetate, malononitrile VB1 (5 mol%), CTAB (10 mol%) Aqueous micellar solution 57 °C 90–94

These methods highlight the versatility of 3-(1H-indol-3-yl)-3-oxopropanenitriles as building blocks in constructing complex molecules via Knoevenagel condensation, Michael addition, cyclization, and dehydration sequences.

Tandem Cyclization for Functionalized Derivatives

A notable preparation involving 3-(1H-indol-3-yl)-3-oxopropanenitrile is the base-promoted tandem cyclization with arylglyoxal monohydrates to synthesize polyfunctional 2-hydroxy-2,3-dihydrofurans. This reaction proceeds through a Knoevenagel condensation–Michael addition–oxidation–cyclization sequence, demonstrating high compatibility with various functional groups and yielding the products in good to excellent yields (up to 92%).

  • Typical procedure: Stirring a mixture of phenylglyoxal monohydrate, 3-(1H-indol-3-yl)-3-oxopropanenitrile, and potassium carbonate in DMSO at 80 °C for 2 hours.
  • Workup: Extraction with ethyl acetate, drying, and purification by column chromatography.
  • Yield: 92% for the example product.

Mechanistic Insights

The preparation methods commonly involve the following mechanistic steps:

These steps are often facilitated by bases (piperidine, triethylamine), catalysts (l-proline, ionic liquids), or microwave irradiation to enhance reaction rates and yields.

Summary Table of Key Preparation Methods

Preparation Method Key Reactants Catalyst/Conditions Solvent Temperature Reaction Time Yield (%) Notes
Cyanoacetylation of indole derivatives 1-methyl-2-phenyl-1H-indole, cyanoacetyl chloride Triethylamine THF 40 °C Several hours >70 Direct synthesis of target compound
One-pot multi-component with aldehydes and malononitrile 3-cyanoacetyl indole, aromatic aldehydes, malononitrile Piperidine (20 mol%), ultrasonic irradiation Ethanol Room temp 5–90 min 74–94 Efficient and mild conditions
Microwave-assisted multi-component reaction 3-indolyl-3-oxopropanenitrile, dialkyl acetylenedicarboxylates, isocyanides Microwave irradiation CH3CN/NH4OAc 130 °C 2–7 min 55–86 Rapid synthesis
Green synthesis with ionic liquid catalyst 3-cyanoacetyl indole, aldehydes, malononitrile [Hmim]HSO4 Aqueous Reflux 25–40 min 85–94 Environmentally friendly
Tandem cyclization with arylglyoxal monohydrates 3-(1H-indol-3-yl)-3-oxopropanenitrile, phenylglyoxal monohydrate K2CO3 base DMSO 80 °C 2 h 92 High yield, one-pot

Mechanism of Action

The mechanism of action of 3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 3-oxopropanenitriles are highly dependent on substitutions on the indole ring and the β-ketonitrile chain. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Reactivity Reference ID
3-(1H-Indol-3-yl)-3-oxopropanenitrile No substitutions on indole 184.19 Precursor for bis(indolyl)pyridines; biofilm inhibition
3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile Methoxy at indole 5-position 214.22 Intermediate for fluorescent probes; enhanced solubility due to methoxy group
3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile Bromo at indole 5-position 263.10 Halogenated analog used in cross-coupling reactions
3-(1-Tosyl-1H-indol-2-yl)-3-oxopropanenitrile Tosyl group at indole 1-position 354.39 Stabilized for medicinal chemistry; improved crystallinity
3-(1-Benzothiophen-2-yl)-3-oxopropanenitrile Benzothiophene replaces indole core 201.25 Small-molecule scaffold for optoelectronic materials

Biological Activity

3-(1-Methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile, with the CAS number 568553-08-2, is a compound of growing interest in pharmacological research. Its molecular formula is C18H14N2O, and it has a molecular weight of 274.31 g/mol. This compound is part of a broader class of indole derivatives known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

PropertyValue
Molecular FormulaC18H14N2O
Molecular Weight274.31 g/mol
SolubilitySlightly soluble in chloroform and methanol; soluble in DMSO
Boiling PointNot Available
Melting PointNot Available

Research indicates that compounds containing indole structures often exhibit multiple mechanisms of action:

  • Apoptosis Induction : Compounds similar to this compound have been shown to enhance apoptotic pathways by inhibiting anti-apoptotic proteins and regulating pro-apoptotic factors. For instance, related indole derivatives have demonstrated the ability to induce caspase activation and cause cell cycle arrest in cancer cells .
  • Anticancer Activity : Studies on indole-based compounds reveal significant cytotoxic effects against various cancer cell lines. For example, α-cyano indolylchalcones have been reported to exhibit IC50 values in the low micromolar range against colorectal carcinoma cells . The compound's structure allows for interactions with critical proteins involved in cancer progression, such as MDM2 and P53 .
  • Anti-inflammatory Properties : The presence of nitrile groups in similar compounds has been associated with anti-inflammatory activity through inhibition of cyclooxygenase enzymes (COX) . This suggests potential therapeutic applications for inflammatory diseases.

Case Studies

Several studies have explored the biological activities of indole derivatives similar to this compound:

  • Anticancer Efficacy : A study demonstrated that a related compound exhibited an IC50 value of 6.76 µg/mL against HCT116 colorectal cancer cells, indicating strong anticancer potential compared to standard treatments .
  • Anti-inflammatory Activity : Another investigation highlighted that certain derivatives showed significant COX-2 inhibitory activity with IC50 values ranging from 0.02–0.04 μM, suggesting that these compounds could serve as effective anti-inflammatory agents .

Q & A

Q. What are the established synthetic routes for 3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation or electrophilic substitution reactions involving indole derivatives. For example, derivatives of 3-oxopropanenitrile are prepared using ethanol and piperidine at 0–5°C for 2 hours, as seen in analogous syntheses of propionitrile derivatives . Optimization of solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (e.g., piperidine vs. acetic acid) can significantly impact reaction efficiency. Single-crystal X-ray diffraction is critical for confirming structural integrity post-synthesis .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as demonstrated in studies of structurally similar indole derivatives (mean C–C bond length: 0.002 Å; R factor: ≤0.041) .
  • NMR spectroscopy : Key for verifying substituent positions (e.g., methyl and phenyl groups on the indole core).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for nitrile-containing intermediates .

Q. How can researchers address discrepancies in reported synthetic yields or purity?

Contradictions often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or moisture-sensitive intermediates. For example, incomplete removal of byproducts like 3-oxo-propionitrile derivatives (common in condensation reactions) can skew purity assessments. Systematic replication under inert atmospheres and rigorous drying of reagents is advised .

Advanced Research Questions

Q. What strategies are effective for probing the electronic effects of substituents on the indole ring in structure-activity relationships (SAR)?

Computational modeling (e.g., DFT calculations) can predict electron-withdrawing/donating effects of substituents like the methyl group at the 1-position or phenyl at the 2-position. Experimental validation via Hammett plots or kinetic isotopic effects is recommended. Studies on analogous compounds show that electron-deficient indole cores enhance reactivity in nucleophilic additions .

Q. How do steric and electronic factors influence the compound’s reactivity in cross-coupling or cyclization reactions?

The 3-oxopropanenitrile moiety acts as an electron-deficient site, facilitating nucleophilic attacks. Steric hindrance from the 2-phenyl group may limit access to the indole C3 position. For example, in Pd-catalyzed couplings, bulky ligands (e.g., XPhos) improve yields by mitigating steric clashes .

Q. What mechanistic insights exist for the compound’s participation in multicomponent reactions (MCRs)?

The nitrile group can act as a directing group in MCRs, as seen in the synthesis of antifungal thiazolidinone derivatives. Mechanistic studies using isotopic labeling (e.g., ¹⁵N-KIE) suggest that the reaction proceeds via a zwitterionic intermediate stabilized by the indole’s π-system .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in antifungal or enzyme inhibition assays may stem from differences in assay conditions (e.g., pH, solvent DMSO concentration). Standardized protocols, such as CLSI guidelines for antifungal testing, and orthogonal assays (e.g., fluorescence-based vs. colorimetric) are critical for validation .

Methodological Challenges and Solutions

Q. What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?

  • Use Schlenk lines or gloveboxes for nitrile-group-containing intermediates.
  • Employ anhydrous solvents (e.g., freshly distilled THF) and molecular sieves for reactions involving enolizable ketones .

Q. How can researchers optimize green chemistry metrics (e.g., E-factor) for this compound’s synthesis?

Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and catalytic systems (e.g., enzyme-mediated catalysis). Evidence from related nitrile syntheses shows a 40% reduction in waste using microwave-assisted reactions .

Q. What advanced techniques are recommended for studying its solid-state properties (e.g., polymorphism)?

Differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction can identify polymorphic transitions. For example, ethanol solvates in analogous indole derivatives exhibit distinct thermal stability profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(1-methyl-2-phenyl-1H-indol-3-yl)-3-oxopropanenitrile

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